molecular formula C10H13N3O2 B6144202 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1221726-07-3

3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B6144202
CAS No.: 1221726-07-3
M. Wt: 207.23 g/mol
InChI Key: PSYDFVKXSKPQIH-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a nitrogen-containing heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. Its structure is based on the [1,2,4]triazolo[4,3-a]pyridine scaffold, a fused bicyclic system known for its diverse biological activities and prevalence in pharmacological research. Statistically, more than 85% of all biologically active compounds are heterocycles, and nitrogen heterocycles, in particular, form the backbone of over 60% of unique small-molecule drugs approved by the FDA . This highlights the critical role that scaffolds like this one play in the development of new therapeutic agents. Compounds featuring the 1,2,4-triazole moiety are extensively investigated for their broad and potent pharmacological potential, including anti-cancer, antiproliferative, and anti-inflammatory activities . Furthermore, closely related derivatives within this chemical class have been identified and patented as Positive Allosteric Modulators (PAMs) of metabotropic glutamate receptors (mGluR2), indicating a specific research application in the field of central nervous system (CNS) disorders and neurological drug discovery . The cyclopropyl substituent can influence the molecule's physicochemical properties and its interaction with biological targets. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)7-3-4-8-11-12-9(6-1-2-6)13(8)5-7/h6-7H,1-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYDFVKXSKPQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2CC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Ketone Cyclization

A key precursor, 3-amino-5-substituted-1,2,4-triazole , reacts with a cyclopropane-containing ketone under acidic conditions. For example, refluxing 3-amino-5-hydroxy-1,2,4-triazole with ethyl cyclopropanecarboxylate in acetic acid yields an intermediate that undergoes intramolecular cyclization to form the triazolopyridine core.

Reaction Conditions:

  • Solvent: Acetic acid or ethanol

  • Temperature: 80–100°C (reflux)

  • Catalyst: None required (self-condensation)

Alternative Cyclization Pathways

In industrial settings, continuous flow chemistry optimizes this step by enhancing reaction efficiency and reproducibility. A study demonstrated that substituting traditional batch reactors with microfluidic systems increased yields from 65% to 89% while reducing reaction time from 12 hours to 2 hours.

Introduction of the Cyclopropyl Group

The cyclopropyl moiety is introduced either before or after triazole ring formation, depending on the synthetic route:

Pre-Cyclization Substitution

A cyclopropyl-bearing hydrazine derivative (e.g., cyclopropanehydrazide) is condensed with a pyridine-carboxylic acid precursor. This method ensures regioselective placement of the cyclopropyl group at position 3.

Example Protocol:

  • React cyclopropanehydrazide with 6-cyano-2-pyridone in ethanol.

  • Heat at 90°C for 8 hours to form the triazole ring.

  • Hydrolyze the cyano group to carboxylic acid using HCl/NaOH.

Yield: 72% (isolated after column chromatography).

Post-Cyclization Functionalization

For late-stage diversification, the cyclopropyl group is added via cross-coupling reactions . A palladium-catalyzed Suzuki-Miyaura coupling between a brominated triazolopyridine intermediate and cyclopropylboronic acid has been reported.

Reagents:

  • Palladium(II) acetate (5 mol%)

  • Cyclopropylboronic acid (1.2 equiv)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1)

Conditions: 100°C, 12 hours
Yield: 68%.

Carboxylic Acid Functionalization

The carboxylic acid group at position 6 is introduced through:

Hydrolysis of Nitrile Precursors

A nitrile-substituted triazolopyridine is hydrolyzed under acidic or basic conditions:

R-CNHCl/NaOHR-COOH\text{R-CN} \xrightarrow{\text{HCl/NaOH}} \text{R-COOH}

Conditions:

  • 6 M HCl, reflux, 6 hours

  • Yield: 85%.

Direct Carboxylation

Electrophilic carboxylation using CO₂ under high pressure (20 bar) and a rhodium catalyst has been explored for analogous triazolopyridines, though yields remain moderate (55%).

Industrial-Scale Optimization

Large-scale production prioritizes cost-effectiveness and safety:

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume100 mL500 L
Temperature ControlOil bathJacketed reactor
PurificationColumn chromatographyCrystallization
Yield70–75%82–85%

Key Improvements:

  • Automated pH Adjustment: Ensures consistent hydrolysis of nitriles to carboxylic acids.

  • Solvent Recovery Systems: Reduce waste by recycling ethanol and acetic acid.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing reactions during cyclization can yield positional isomers. Using sterically hindered bases (e.g., DBU) suppresses side products by favoring kinetically controlled pathways.

Low Solubility of Intermediates

Intermediate precipitates often hinder reactions. Adding polar aprotic solvents (e.g., DMSO) in 10–20% v/v improves solubility without affecting yields.

Analytical Validation

Final product purity is confirmed via:

  • HPLC: Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN).

  • NMR: Characteristic peaks at δ 1.2–1.5 ppm (cyclopropyl CH₂) and δ 12.1 ppm (COOH) .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid and related derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Target compound 3-cyclopropyl, 6-carboxylic acid C${10}$H${13}$N$3$O$2$* ~223.2* High polarity due to COOH; cyclopropyl enhances stability
3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (lithium salt) 3-ethyl, 6-carboxylate (Li$^+$) C${13}$H${17}$N$3$O$5$Li 267.28 Lithium salt improves solubility; ethyl group increases lipophilicity
3-(Difluoromethyl)-... hydrochloride 3-difluoromethyl, 6-carboxylic acid C${12}$H${12}$F$2$N$3$O$_2$·HCl 307.7* Difluoromethyl enhances electronegativity; HCl salt for crystallinity
7-(Cyclopropylmethyl)-3-methyl-... dihydrochloride 7-cyclopropylmethyl, 3-methyl C${11}$H${18}$Cl$2$N$4$O$_2$ 309.2 Dihydrochloride salt; methyl and cyclopropylmethyl modify steric bulk
tert-Butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 8-tert-butyl ester C${11}$H${17}$N$3$O$2$ 223.27 tert-Butyl ester protects COOH; used as synthetic intermediate
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid 8-carboxylic acid, [1,5-a] fusion C$7$H$9$N$3$O$2$ 167.17 Different ring fusion ([1,5-a] vs. [4,3-a]); lower molecular weight

*Estimated based on structural analogs.

Structural and Functional Differences

  • Substituent Effects: The cyclopropyl group in the target compound confers greater rigidity and metabolic resistance compared to ethyl or methyl substituents . Carboxylic acid vs. esters: The free acid (target compound) offers ionic interaction sites, whereas tert-butyl esters () are lipophilic intermediates for prodrug strategies .
  • Ring Fusion :

    • The [1,5-a] fused analog () exhibits a distinct geometry compared to the [4,3-a] system, altering electronic distribution and binding affinity .

Biological Activity

3-Cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is C9H10N4O2C_9H_{10}N_4O_2, with a molecular weight of approximately 194.20 g/mol. The compound features a triazole ring fused to a pyridine structure, which is significant for its biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. Research indicates that 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid shows effectiveness against various bacterial and fungal pathogens. For instance:

  • Study Findings : In vitro assays revealed that the compound inhibited the growth of multiple strains of bacteria and fungi at varying concentrations (IC50 values ranged from 5 to 50 µg/mL) .
  • Mechanism : The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

2. Antitumor Activity

This compound has also been investigated for its potential as an antitumor agent:

  • In Vitro Studies : It has shown antiproliferative effects against several human cancer cell lines (e.g., breast cancer and leukemia), with GI50 values in the nanomolar range .
  • Case Study : A specific study on a derivative demonstrated a significant reduction in tumor volume in xenograft models when administered at doses of 10 mg/kg daily for two weeks .

3. Neuroprotective Effects

The neuroprotective properties of this compound are particularly notable:

  • Research Evidence : Animal studies indicate that it can mitigate neurodegeneration caused by oxidative stress and inflammation .
  • Mechanism : The compound appears to modulate neuroinflammatory pathways and enhance neuronal survival through antioxidant mechanisms.

Data Summary

Activity TypeTest SystemIC50/EffectivenessReference
AntimicrobialBacterial/Fungal strains5 - 50 µg/mL
AntitumorHuman cancer cell linesnM range GI50
NeuroprotectiveAnimal modelsSignificant reduction

Q & A

Q. What are the optimal synthetic routes for preparing 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid?

The synthesis typically involves cyclization of precursors such as substituted pyridines or triazoles. For example, cyclopropane introduction can be achieved via nucleophilic substitution with cyclopropylamine under basic conditions, followed by cyclization to form the triazolo-pyridine core. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-alkylation or ring-opening .

Q. How does the cyclopropyl substituent influence the compound's reactivity compared to other alkyl groups (e.g., methyl or ethyl)?

The cyclopropyl group introduces steric hindrance and ring strain, which can alter reaction kinetics and regioselectivity. For instance, cyclopropane’s sp³-hybridized carbons may enhance stability against electrophilic attacks compared to linear alkyl groups. Substituent effects on biological activity can be probed via comparative assays with methyl/ethyl analogs .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for structural confirmation. X-ray crystallography can resolve ambiguities in stereochemistry, while HPLC with UV detection (e.g., at 254 nm) ensures purity. For derivatives, IR spectroscopy helps identify functional groups like the carboxylic acid moiety .

Q. How does the carboxylic acid group at position 6 affect solubility and formulation in biological assays?

The carboxylic acid enhances water solubility via ionization at physiological pH, facilitating in vitro assays. However, it may limit blood-brain barrier permeability. Salt formation (e.g., lithium or sodium salts) or ester prodrugs (e.g., ethyl esters) can improve bioavailability .

Advanced Research Questions

Q. What strategies address low yields during cyclopropane ring introduction in synthetic pathways?

Yield optimization may involve:

  • Using palladium-catalyzed cross-coupling reactions for regioselective cyclopropane attachment.
  • Protecting the carboxylic acid group during harsh reaction conditions (e.g., tert-butyl esters).
  • Screening bases (e.g., K₂CO₃ vs. Cs₂CO₃) to minimize deprotonation side reactions .

Q. How can in silico methods predict the binding affinity of this compound with biological targets (e.g., enzymes or receptors)?

Molecular docking simulations (AutoDock Vina, Schrödinger) and molecular dynamics (MD) studies model interactions with active sites. Surface plasmon resonance (SPR) validates binding kinetics experimentally. Comparative analysis with bromo- or chloro-substituted analogs (e.g., from ) helps identify key pharmacophoric features .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, buffer composition) or cell line variability. Standardizing protocols (e.g., ATP-based viability assays) and using isogenic cell lines reduce noise. Meta-analyses of published datasets can identify trends obscured by experimental variability .

Q. How does the compound’s metabolic stability compare to structurally related triazolo-pyridines?

In vitro microsomal stability assays (human/rat liver microsomes) quantify metabolic degradation. LC-MS/MS identifies metabolites, such as hydroxylated cyclopropane or glucuronidated carboxylic acid. Structural analogs with electron-withdrawing substituents (e.g., trifluoromethyl) often exhibit enhanced stability .

Q. What role does the triazolo-pyridine core play in modulating selectivity for kinase targets?

The core’s planar structure facilitates π-π stacking with kinase ATP-binding pockets. Substituent positioning (e.g., cyclopropyl at position 3) fine-tunes steric complementarity. Kinase profiling panels (e.g., Eurofins KinaseScan) coupled with co-crystallography reveal selectivity mechanisms .

Q. How can regioselectivity challenges in functionalizing the triazolo-pyridine scaffold be overcome?

Directed ortho-metalation (DoM) with LDA or Grignard reagents enables selective substitution at electron-deficient positions. Computational tools (DFT calculations) predict reactive sites based on electron density maps. Protecting group strategies (e.g., Fmoc for amines) prevent unwanted side reactions .

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